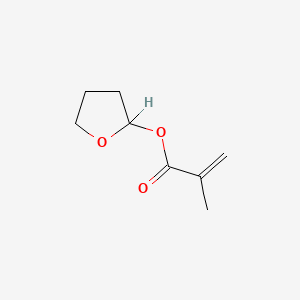

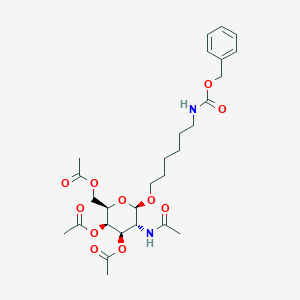

(3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate

概要

説明

1,2-ジ-O-アセチル-5-O-ベンゾイル-3-デオキシ-3-フルオロ-D-リボフラノースは、リボフラノースヌクレオシド類似体です。この化合物は、アセチル基とベンゾイル基の保護基、およびリボフラノース環の3位に置換されたフッ素原子によって特徴付けられます。主にヌクレオシド類似体の合成に使用され、これらは医薬品化学および創薬において重要です .

2. 製法

合成経路と反応条件

1,2-ジ-O-アセチル-5-O-ベンゾイル-3-デオキシ-3-フルオロ-D-リボフラノースの合成は、通常、複数のステップが含まれます。

出発物質: 合成は、適切なリボース誘導体から始まります。

フッ素化: リボース誘導体の3位は、ジエチルアミノスルフルトリフルオリドなどのフッ素化剤を使用してフッ素化されます。

保護: 1位と2位のヒドロキシル基はアセチル基を使用して保護され、5位のヒドロキシル基はベンゾイル基を使用して保護されます。これは、ピリジンなどの塩基の存在下で、無水酢酸とベンゾイルクロリドを使用して達成されます。

精製: 最終生成物は、再結晶またはクロマトグラフィー技術を使用して精製され、高純度の1,2-ジ-O-アセチル-5-O-ベンゾイル-3-デオキシ-3-フルオロ-D-リボフラノースが得られます.

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大量に対応するためにスケールアップされます。このプロセスには、以下が含まれます。

大型反応器: 反応物の量が増加するため、大型反応器を使用します。

連続フローシステム: 反応の効率と収率を向上させるために、連続フローシステムが実装されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose typically involves multiple steps:

Starting Material: The synthesis begins with a suitable ribose derivative.

Fluorination: The 3-position of the ribose derivative is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride.

Protection: The hydroxyl groups at the 1 and 2 positions are protected using acetyl groups, while the hydroxyl group at the 5 position is protected using a benzoyl group. This is achieved using acetic anhydride and benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:

Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.

Continuous Flow Systems: Implementing continuous flow systems to improve reaction efficiency and yield.

Automated Purification: Utilizing automated purification systems such as high-performance liquid chromatography (HPLC) to ensure consistent product quality.

化学反応の分析

反応の種類

1,2-ジ-O-アセチル-5-O-ベンゾイル-3-デオキシ-3-フルオロ-D-リボフラノースは、以下の反応を含むさまざまな化学反応を起こします。

置換反応: 3位のフッ素原子は、適切な条件下で他の求核剤と置換することができます。

脱保護反応: アセチル基とベンゾイル基の保護基は、酸性条件または塩基性条件を使用して除去し、遊離のヌクレオシドを得ることができます。

一般的な試薬と条件

置換: アミンやチオールなどの求核剤は、ナトリウムヒドリドなどの塩基の存在下で使用できます。

脱保護: 保護基を除去するためには、酸性条件(例:塩酸)または塩基性条件(例:ナトリウムメトキシド)が使用されます。

主要な生成物

置換: 3位にさまざまな官能基を持つ置換ヌクレオシド。

脱保護: 保護基を持たない遊離のヌクレオシド。

酸化と還元: 元の化合物の酸化または還元された誘導体.

4. 科学研究への応用

1,2-ジ-O-アセチル-5-O-ベンゾイル-3-デオキシ-3-フルオロ-D-リボフラノースは、いくつかの科学研究への応用があります。

化学: 複雑なヌクレオシド類似体の合成における中間体として使用されます。

生物学: 特に核酸相互作用の文脈において、生物系への潜在的な影響について研究されています。

医学: 天然ヌクレオシドとの構造的類似性から、抗ウイルスおよび抗がん療法における潜在的な使用について調査されています。

科学的研究の応用

1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex nucleoside analogues.

Biology: Studied for its potential effects on biological systems, particularly in the context of nucleic acid interactions.

Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its structural similarity to natural nucleosides.

作用機序

1,2-ジ-O-アセチル-5-O-ベンゾイル-3-デオキシ-3-フルオロ-D-リボフラノースの作用機序は、核酸への取り込みを含みます。この化合物は、天然のヌクレオシドを模倣し、DNAまたはRNAに取り込まれる可能性があり、正常な核酸機能を阻害する可能性があります。この阻害は、ウイルス複製を阻害したり、癌細胞のアポトーシスを誘導したりする可能性があります。含まれる分子標的と経路には、DNAポリメラーゼや核酸合成に関与する他の酵素が含まれます .

類似化合物との比較

類似化合物

1-O-アセチル-2,3,5-トリ-O-ベンゾイル-β-D-リボフラノース: ヌクレオシド合成に使用される別のリボフラノース誘導体.

1,2-ジ-O-アセチル-3-アジド-3-デオキシ-5-O-(4-メチル)ベンゾイル-L-リボフラノース: 3位にアジド基を持つ同様の化合物で、クリックケミストリーに使用されます.

独自性

1,2-ジ-O-アセチル-5-O-ベンゾイル-3-デオキシ-3-フルオロ-D-リボフラノースは、3位にフッ素原子があるためユニークで、異なる化学的および生物学的特性を付与します。このフッ素置換は、化合物の安定性を高め、生物学的標的との相互作用を変化させる可能性があり、医薬品化学における貴重なツールとなります .

特性

IUPAC Name |

[(2R,3S,4S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FO7/c1-9(18)22-14-13(17)12(24-16(14)23-10(2)19)8-21-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3/t12-,13+,14-,16?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEMYKBTQDHFEB-MHRDGSLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3106419.png)

![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B3106432.png)

![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B3106452.png)

![(R)-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B3106463.png)

![Pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B3106476.png)